![molecular formula C10H15IO B13474793 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-Iodobicyclo[111]pentan-1-yl}oxane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the reaction between alkyl iodides and propellane. This reaction is performed under light-enabled conditions, which do not require catalysts, initiators, or additives. The reaction is clean and efficient, often yielding products with around 90% purity that can be used directly in further transformations .
Industrial Production Methods
The industrial production of this compound can be scaled up to milligram, gram, and even kilogram quantities using the same light-enabled reaction between alkyl iodides and propellane. This method is advantageous due to its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane exerts its effects involves interactions with molecular targets and pathways. The bicyclo[1.1.1]pentane ring can mimic the para-substituted benzene ring, allowing it to interact with biological molecules in a similar manner. This mimicry can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its combination of the iodinated bicyclo[1.1.1]pentane ring and the oxane moiety. This structure provides distinct chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H15IO |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
InChI Key |
XPWPGEOIZMUZTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Bromophenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13474721.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)

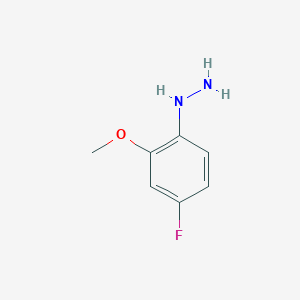
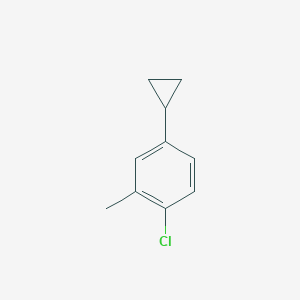

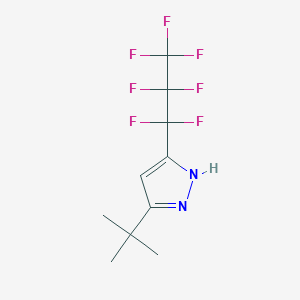
![1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13474764.png)
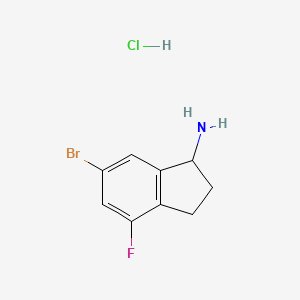
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

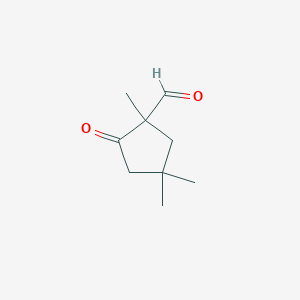
![rel-(1R,5R)-1-(Trifluoromethyl)-6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13474809.png)

